4-Iodo-3,5-dimethylisothiazole
CAS No.: 113234-27-8
Cat. No.: VC8458023
Molecular Formula: C5H6INS
Molecular Weight: 239.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113234-27-8 |
|---|---|
| Molecular Formula | C5H6INS |
| Molecular Weight | 239.08 g/mol |
| IUPAC Name | 4-iodo-3,5-dimethyl-1,2-thiazole |
| Standard InChI | InChI=1S/C5H6INS/c1-3-5(6)4(2)8-7-3/h1-2H3 |
| Standard InChI Key | DWTDRHHKEYEGRX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NS1)C)I |
| Canonical SMILES | CC1=C(C(=NS1)C)I |
Introduction
Structural Characteristics
Molecular Architecture
4-Iodo-3,5-dimethylisothiazole features a bicyclic structure where the isothiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 2) is substituted with iodine at position 4 and methyl groups at positions 3 and 5 . The systematic name, 4-iodo-3,5-dimethyl-1,2-thiazole, reflects this substitution pattern. The SMILES notation and InChI key provide unambiguous representations of its connectivity .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 239.08 g/mol | |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | |
| Partition Coefficient (LogP) | 2.36 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 0 |
The low TPSA and moderate LogP suggest limited solubility in polar solvents, aligning with typical hydrophobic heterocycles . The absence of rotatable bonds indicates conformational rigidity, which may influence its reactivity in synthesis .
Spectroscopic and Computational Data
Mass spectrometry studies predict collision cross-section (CCS) values for various adducts, such as (132.8 Ų) and (137.6 Ų), which are critical for analytical identification . These values aid in distinguishing the compound in complex mixtures using techniques like ion mobility spectrometry.
Synthesis and Reactivity
General Synthesis of Isothiazoles
Isothiazoles are commonly synthesized via cyclization of thioamide precursors or through oxidative pathways involving sulfur-containing intermediates . For example, the reaction of β-thiocyanato ketones with ammonia yields isothiazoles, while halogenation can introduce substituents like iodine .
Reactivity Profile
The iodine atom serves as a potential site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of biaryl structures relevant to pharmaceuticals . Additionally, the methyl groups may participate in free-radical reactions or act as directing groups in metal-catalyzed transformations.
| Precaution | Recommendation |
|---|---|
| Storage | Keep in a cool, dry place away from ignition sources |
| Handling | Use explosion-proof equipment; avoid inhalation |
| Disposal | Follow local regulations for halogenated waste |
Future Perspectives
Research opportunities include:
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Synthetic Optimization: Developing one-pot methodologies to streamline synthesis.
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Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
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Materials Development: Exploring its role in organic electronics or metal-organic frameworks.
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